molecular formula C16H22ClN5O4 B8380223 2-chloro-N6-cyclohexyladenosine

2-chloro-N6-cyclohexyladenosine

Cat. No.: B8380223
M. Wt: 383.8 g/mol
InChI Key: HBIOOKQCPKDFHZ-SDBHATRESA-N
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Description

2-Chloro-N6-cyclohexyladenosine is a synthetic adenosine receptor modulator characterized by structural modifications at the purine core. The compound features a chlorine atom at the 2-position of the adenine ring and a cyclohexyl group at the N6-position (Fig. 1). These substitutions confer selectivity for adenosine receptor subtypes (e.g., A₁, A₂A, A₃) and influence binding affinity and functional activity.

Properties

Molecular Formula

C16H22ClN5O4

Molecular Weight

383.8 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[2-chloro-6-(cyclohexylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C16H22ClN5O4/c17-16-20-13(19-8-4-2-1-3-5-8)10-14(21-16)22(7-18-10)15-12(25)11(24)9(6-23)26-15/h7-9,11-12,15,23-25H,1-6H2,(H,19,20,21)/t9-,11-,12-,15-/m1/s1

InChI Key

HBIOOKQCPKDFHZ-SDBHATRESA-N

Isomeric SMILES

C1CCC(CC1)NC2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

C1CCC(CC1)NC2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CO)O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features and Receptor Affinities

Compound Name N6-Substituent 2-Position Substitution Receptor Selectivity Key Applications
This compound Cyclohexyl Chlorine A₁, A₃ (agonist) Neuroprotection, pain
2-Methyl-2-chloro-N6-cyclopentyladenosine Cyclopentyl Chlorine, Methyl A₁ (partial agonist) Immunology, malaria
N6,N6-Dimethyl-2'-deoxyadenosine Dimethyl None (2'-deoxy) A₂A (antagonist) Cancer research
(-)-N6-Phenylisopropyladenosine Phenylisopropyl None A₁ (agonist) Cardiac ischemia

Key Observations:

N6-Substituent Impact: The cyclohexyl group in this compound provides greater steric bulk compared to the cyclopentyl group in its analog (). This difference alters receptor subtype selectivity, with cyclohexyl derivatives showing higher affinity for A₃ receptors in some studies . N6-Dimethylation (e.g., N6,N6-dimethyl-2'-deoxyadenosine) reduces agonist activity, shifting the compound toward antagonist profiles, particularly at A₂A receptors .

2-Position Substitution: The chlorine atom in this compound enhances binding entropy by stabilizing hydrophobic interactions in receptor pockets, as observed in thermodynamic studies of adenosine analogs . In contrast, methyl groups (e.g., 2-methyl-2-chloro-N6-cyclopentyladenosine) may reduce metabolic clearance but also decrease A₁ receptor efficacy compared to unsubstituted agonists .

Thermodynamic Binding Profiles: Agonist binding to adenosine receptors (e.g., A₁) is entropy-driven in the high-affinity state, whereas antagonists exhibit enthalpy-driven binding . The chloro-cyclohexyl combination in this compound likely stabilizes the high-affinity state, as seen in similar agonists .

Pharmacokinetic and Pharmacodynamic Comparisons

  • Metabolic Stability: Chlorine at the 2-position reduces deamination by adenosine deaminase (ADA), extending plasma half-life relative to non-halogenated analogs like (-)-N6-phenylisopropyladenosine .
  • Species Variability : Bovine brain receptors exhibit a 10-fold lower affinity ratio (high/low states) compared to rat receptors (90–150-fold), suggesting species-specific therapeutic responses .

Preparation Methods

Core Reaction Mechanism

The substitution proceeds via a two-step mechanism:

  • Deprotonation of Cyclohexylamine : In acidic conditions (e.g., acetic acid), cyclohexylamine acts as a nucleophile, attacking the electron-deficient C6 position of 2-chloro-9-β-D-ribofuranosylpurine.

  • Aromatic Ring Rearrangement : The transition state stabilizes through resonance with the adjacent 2-chloro group, facilitating chloride displacement and forming the N6-cyclohexyl bond.

Detailed Synthetic Protocols

Starting Material Preparation

The synthesis begins with 2-chloro-9-β-D-ribofuranosylpurine (6-ClP-riboside), a commercially available precursor. To protect reactive hydroxyl groups on the ribose moiety, 2',3',5'-tri-O-(tert-butyldimethylsilyl) (TBS) protection is employed (Fig. 1). This step ensures regioselectivity during subsequent reactions by preventing undesired side reactions at the sugar hydroxyls.

Reaction Conditions:

  • Solvent : Ethanol (EtOH) with 0.1 M acetic acid (AcOH)

  • Temperature : 85–90°C

  • Time : 4–24 hours

  • Yield : 60–69% (isolated after column chromatography)

Key Optimization Parameters

Experimental data from large-scale syntheses (Table 1) reveal solvent and temperature dependencies critical for maximizing yield:

Table 1: Solvent and Temperature Effects on N6-Cyclohexyl Substitution

EntrySolventTemp (°C)Time (h)Yield (%)
1EtOH + 0.1 M AcOH85–90468
2MeOH65–701966
3CF₃CH₂OH85–901742

Ethanol with acetic acid emerges as the optimal solvent system, balancing reaction rate and product stability. Fluorinated alcohols (e.g., CF₃CH₂OH) reduce yields due to competing side reactions, while aprotic solvents like DMF fail entirely.

Protecting Group Management

Silyl Protection and Deprotection

The TBS-protected ribose intermediate ensures hydroxyl group stability during the SNAr reaction. Post-substitution, the 5'-TBS group is selectively cleaved under acidic conditions, yielding the free 5'-hydroxyl moiety (Fig. 2). This step is critical for downstream functionalization or biological testing.

Deprotection Protocol:

  • Reagent : 0.1 M HCl in THF

  • Time : 2 hours at 25°C

  • Result : Quantitative removal of 5'-TBS without affecting the N6-cyclohexyl group.

Alternative Methodologies

Palladium-Catalyzed Coupling

While less common, Pd(0)-mediated cross-coupling has been explored for carbocyclic analogues. For example, (±)-trans-2-arylcyclopentyl acetates react with 2,6-dichloropurine under Pd catalysis to form C–N bonds, though yields are moderate (45–55%). This method remains secondary to SNAr due to cost and complexity.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : The N6-cyclohexyl proton resonates as a multiplet at δ 3.8–4.2 ppm, while the 2-chloro group suppresses adjacent proton splitting.

  • ¹³C NMR : The purine C6 carbon shifts upfield to δ 145 ppm upon substitution, confirming successful amine incorporation.

Elemental Analysis

Combustion analysis data for This compound derivatives align with theoretical values (e.g., C 54.2%, H 6.7%, N 17.3%), validating purity.

Challenges and Solutions

Competing Side Reactions

  • Hydrolysis : The 6-chloro group may hydrolyze to 6-hydroxy derivatives in aqueous media. Mitigated by using anhydrous ethanol and controlled pH.

  • Dimethylamine Byproducts : Trace dimethylamine contaminants (from solvents) can lead to N6-dimethyl analogues. Avoided via rigorous solvent drying.

Applications and Derivatives

The 5'-hydroxyl group in deprotected This compound enables further modifications, such as phosphorylation or conjugation to fluorescent probes. These derivatives are pivotal in studying adenosine A₁ receptor dynamics .

Q & A

Q. How can researchers optimize the synthesis of 2-chloro-N6-cyclohexyladenosine to ensure high purity and yield?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions. For nucleophilic substitutions (common in adenosine derivatives), use anhydrous solvents like acetone under inert gas (e.g., nitrogen) to prevent hydrolysis . Reflux temperatures should be monitored via oil baths for consistent heating . Purification via column chromatography (e.g., silica gel with gradients of methanol/dichloromethane) improves purity. Validate yields using HPLC with UV detection (λ = 260 nm for adenosine analogs) .

Q. Table 1: Example Reaction Conditions

ParameterOptimal RangeSource
SolventAnhydrous acetone
Temperature60–80°C (reflux)
PurificationSilica gel chromatography
Yield ValidationHPLC (λ = 260 nm)

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for stereochemistry) with high-resolution mass spectrometry (HRMS) for structural confirmation . Purity ≥95% can be verified via reverse-phase HPLC using a C18 column and phosphate buffer/acetonitrile mobile phase. For adenosine derivatives, monitor UV absorbance at 260 nm and ensure a single peak .

Q. Table 2: Analytical Parameters

TechniqueKey ParametersDetection LimitSource
¹H NMR500 MHz, DMSO-d60.1% impurity
HPLCC18 column, 260 nm0.5% impurity
HRMSESI+, m/z tolerance ±2 ppm1 ppm

Advanced Research Questions

Q. How should researchers address contradictions between in vitro receptor binding data and in vivo pharmacological efficacy for this compound?

Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability) or tissue-specific receptor isoforms. Perform:

  • Metabolite profiling using LC-MS to identify degradation products .
  • Tissue distribution studies with radiolabeled analogs (e.g., ³H-labeled adenosine derivatives) .
  • Species-specific receptor affinity assays (e.g., human vs. rodent adenosine A₁/A₃ receptors) using competitive binding assays . Cross-reference databases like GPCRdb for isoform-specific Ki values .

Q. Table 3: Common Confounding Factors

FactorResolution StrategySource
Metabolic instabilityLC-MS metabolite screening
Receptor isoform varianceSpecies-specific binding assays
BioavailabilityRadiolabeled tissue imaging

Q. What computational strategies are effective for modeling this compound’s interactions with adenosine receptors?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) with receptor structures from the Protein Data Bank (PDB). Key steps:

Receptor preparation : Remove water molecules and add polar hydrogens .

Ligand parameterization : Generate 3D conformers of this compound using Gaussian09 with B3LYP/6-31G* basis sets .

Binding affinity validation : Compare docking scores (ΔG) with experimental Ki values from ChEMBL .

Q. Table 4: Computational Workflow

StepTool/ParameterSource
Receptor preparationPDB ID 3QAK (A₁ receptor)
Ligand optimizationB3LYP/6-31G* basis set
Docking validationChEMBL Ki ≥ 10 nM

Q. How can researchers design experiments to resolve conflicting data on the compound’s selectivity for adenosine receptor subtypes?

Methodological Answer: Employ radioligand displacement assays using subtype-specific antagonists (e.g., DPCPX for A₁, MRS1523 for A₃) . Use HEK293 cells transfected with human A₁, A₂A, A₃ receptors. Normalize data to reference ligands (e.g., NECA) and calculate Ki via Cheng-Prusoff equation . For reproducibility, adhere to journal guidelines for experimental rigor (e.g., triplicate trials, blinded analysis) .

Q. Safety and Compliance

  • Handling : Use fluoropolymer gloves (0.7 mm thickness) and full-face respirators when handling powdered forms .
  • Storage : Store in inert gas (argon) at –20°C to prevent degradation .

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